molecular formula C12H19NO5 B069734 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 161491-24-3

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No. B069734
M. Wt: 257.28 g/mol
InChI Key: HBWUTYLVFYVXML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves a series of chemical transformations starting from readily available reagents. An efficient approach reported by Chen Xin-zhi (2011) involves starting from 4-methylpyridinium and proceeding through SN2 substitution, borohydride reduction, oxidation, and acylation steps to achieve the target compound with a total yield of 80.2%. This method is highlighted for its simplicity, ease of obtaining raw materials, and suitability for industrial scale-up (Chen Xin-zhi, 2011).

Molecular Structure Analysis

X-ray studies have provided insights into the molecular structure of related tert-butyl 4-oxopiperidine derivatives. For example, Didierjean et al. (2004) described the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing the axial orientation of the isobutyl side chain and the presence of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, C., Marin, J., Wenger, E., Briand, J., Aubry, A., & Guichard, G., 2004).

Chemical Reactions and Properties

Chemical reactions involving 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate span from stereoselective syntheses to allylation reactions. Moskalenko et al. (2014) demonstrated its reactivity in the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, showcasing its versatility as a synthon for preparing diverse piperidine derivatives (Moskalenko, A. I., & Boev, V., 2014).

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Inhibitors : It serves as an important intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method for this compound, involving steps like SN2 substitution and borohydride reduction, has been proposed (Chen Xin-zhi, 2011).

  • Stereoselective Syntheses : It's used in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives. These processes involve reactions like L-selectride in anhydrous tetrahydrofuran, followed by the Mitsunobu reaction (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

  • Synthesis of Piperidine Derivatives : It's involved in the reaction leading to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, significant for synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (A. I. Moskalenko, V. Boev, 2014).

  • Applications in Schiff Base Synthesis : It is used in synthesizing Schiff base compounds, which are further characterized using techniques like FTIR and NMR spectroscopy. These compounds have significance in structural chemistry (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

  • Development of Anticancer Drugs : This compound is an important intermediate in the synthesis of small molecule anticancer drugs. Methods have been developed for its synthesis from commercially available materials, highlighting its role in pharmaceutical research (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWUTYLVFYVXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460968
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

CAS RN

161491-24-3
Record name 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester
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Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (3.5 g, 88 mMol) in dry toluene (50 mL), dimethyl carbonate (4.32 g, 48.0 mMol) was added dropwise in 0.5 h at room temperature under an atmosphere of nitrogen. After addition of a few drops of methanol, a solution of 1-tert-butoxycarbonyl-4-piperidone (4.8 g, 24 mMol) dissolved in dry toluene (20 mL) was added dropwise to the reaction mixture while stirring at 80° C. over 1 h. The reaction mixture was stirred for 3 h at the same temperature and then cooled to 0° C. (ice bath) and adjusted to pH 6-6.5 with acetic acid. The resulting cold mixture was diluted with water (10 mL) and adjusted to pH 8 with 5% sodium hydroxide solution. The toluene layer was separated and the aqueous layer was extracted with toluene (20 mL). The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure The compound was dried in vacuum to give methyl-1-tert-butoxycarbonyl-4-oxo-3-piperidine carboxylate (5.0 g, 80%). The compound obtained was carried to next reaction without any further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
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4.8 g
Type
reactant
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Quantity
20 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Xu, Y Gao, B Sun, L Peng, L Mao… - Journal of …, 2018 - Wiley Online Library
A series of 5,6,7,8‐tetrahydro‐1,6‐naphthyridin‐2(1H)‐one derivatives hydrochloride were obtained using a convenient and mild method from 4‐piperidone monohydrate hydrochloride…
Number of citations: 4 onlinelibrary.wiley.com
J Christoffers, H Scharl - European Journal of Organic …, 2002 - Wiley Online Library
Quaternary stereocenters are obtained at room temperature in copper‐catalyzed asymmetric Michael reactions with α‐amino acid amides as chiral auxiliaries. L‐Valine diethylamide …
F Zhou - 2016 - indigo.uic.edu
A series of new methods of CN bond formation using azide or nitro group as nitrogen atom source were developed. The synthetic utility of these methods were demonstrated. Control …
Number of citations: 2 indigo.uic.edu

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